N-Acetoxy-2-acetamidofluorene

描述

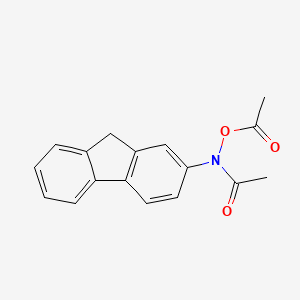

N-acetoxy-2-acetamidofluorene is a 2-acetamidofluorene compound in which the parent 2-acetamidofluorene is substituted on nitrogen by an acetoxy group. It has a role as a carcinogenic agent and a mutagen.

An alkylating agent that forms DNA ADDUCTS at the C-8 position in GUANINE, resulting in single strand breaks. It has demonstrated carcinogenic action.

生物活性

N-Acetoxy-2-acetamidofluorene (N-Ac-AAF) is a significant chemical compound in the study of carcinogenesis. It is a derivative of 2-acetamidofluorene, known for its potent carcinogenic properties. This article explores the biological activity of N-Ac-AAF, focusing on its mechanisms of action, interactions with DNA, and implications in cancer research.

N-Ac-AAF acts primarily as a DNA-reactive carcinogen . It forms adducts with DNA, particularly targeting guanine bases. This interaction occurs at the C-8 position of guanine, leading to structural modifications that can disrupt normal DNA function. The formation of these adducts is critical in understanding how N-Ac-AAF contributes to carcinogenesis.

Key Findings:

- Adduct Formation : N-Ac-AAF reacts preferentially with G + C-rich regions of DNA. Studies have shown that this compound significantly decreases the melting temperature of DNA, indicating disruption of the helical structure due to adduct formation .

- Thermal Denaturation : Experiments using thermal denaturation techniques have demonstrated that N-Ac-AAF forms stable covalent adducts with DNA, affecting the stability and conformation of DNA duplexes .

Case Studies and Experimental Evidence

Numerous studies have investigated the biological effects of N-Ac-AAF:

- In Vitro Studies : In a study involving calf thymus DNA, N-Ac-AAF was shown to preferentially react with specific regions within the DNA helix, particularly those rich in guanine and cytosine . This reaction led to decreased stability in these regions, suggesting a mechanism by which N-Ac-AAF could promote mutagenesis.

- Modification of RNA : Research has also indicated that N-Ac-AAF can modify ribonucleic acid (RNA), impacting cellular processes and potentially leading to malignant transformations .

- Biochemical Pathways : The metabolism of N-Ac-AAF involves conversion to more reactive species that can interact with nucleophilic sites in nucleic acids. This metabolic activation is crucial for its carcinogenic potential .

Data Table: Summary of Biological Activities

Implications in Cancer Research

The biological activity of N-Ac-AAF highlights its role as a model compound for studying chemical carcinogenesis. Its ability to form stable adducts with DNA serves as a basis for understanding how environmental carcinogens may initiate cancer development.

Future Directions

Research continues to explore:

- The specific biochemical pathways involved in the metabolism of N-Ac-AAF.

- The long-term effects of exposure to this compound on cellular mechanisms.

- Potential strategies for mitigating its carcinogenic effects through dietary or pharmacological interventions.

科学研究应用

Scientific Research Applications

-

Carcinogenic Mechanisms

N-Acetoxy-2-acetamidofluorene serves as a model compound for studying the mechanisms of chemical carcinogenesis. It has been shown to react with specific DNA sequences, particularly those adopting non-B DNA structures under torsional stress. This property allows researchers to investigate how certain chemical agents preferentially modify DNA in a way that can lead to cancer . -

DNA Modification Studies

The compound is utilized in studies examining the structural dynamics of DNA modified by carcinogens. For instance, research has demonstrated that this compound modifies guanosine and influences the formation of Z-DNA, providing insights into how such modifications affect DNA stability and function . -

Toxicological Assessments

In toxicology, this compound is employed to assess the potential hazards of chemical exposure. Its ability to form covalent adducts with DNA makes it a relevant substance for evaluating mutagenicity and carcinogenicity in various biological models . -

Development of Animal Models

The compound is also used to develop animal models for studying tumorigenesis. By administering this compound to specific animal models, researchers can observe the progression of cancer and evaluate potential therapeutic interventions .

Case Study 1: DNA Adduct Formation

A study investigated the formation of covalent adducts between this compound and supercoiled plasmid DNA. The researchers found that specific sites within the DNA were preferentially modified, leading to insights about hotspots for chemical attack in genomic regions prone to mutation .

| Parameter | Observation |

|---|---|

| Modified Base | Guanine (C-8 position) |

| Reaction Environment | Supercoiled plasmid DNA |

| Methodology | Southern blot analysis |

Case Study 2: Structure-Activity Relationship

Another study focused on understanding the structure-activity relationship of this compound derivatives in terms of their mutagenic potential. The findings indicated that modifications to the acetoxy group significantly influenced the compound's ability to induce mutations in bacterial systems .

| Derivative | Mutagenic Activity |

|---|---|

| This compound | High |

| Acetylated derivative | Moderate |

| Unmodified derivative | Low |

属性

IUPAC Name |

[acetyl(9H-fluoren-2-yl)amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOMHWALMFWNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209828 | |

| Record name | Acetoxyacetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6098-44-8 | |

| Record name | N-Acetoxy-N-acetyl-2-aminofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6098-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxyacetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006098448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoxy AAF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoxyacetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Acetoxy-2-acetamidofluorene interact with cellular components and what are the downstream effects?

A1: this compound acts as an electrophilic metabolite, primarily targeting DNA. It preferentially reacts with guanosine residues in DNA, forming adducts. [] This adduct formation disrupts DNA structure and can lead to mutations during replication, ultimately contributing to carcinogenesis. []

Q2: Does this compound react differently with various cellular nucleophiles compared to similar compounds?

A2: Yes, research indicates this compound exhibits a distinct preference for guanosine among nucleosides. [] Conversely, the sulfate ester of N-hydroxy-2-acetamidophenanthrene displays comparable reactivity with both adenosine and guanosine. [] This suggests structural differences between these compounds influence their reactivity and substrate specificity.

Q3: What role does glutathione play in the cellular response to this compound?

A3: Glutathione, a key cellular antioxidant, doesn't appear to directly scavenge this compound. [] Studies show that pre-treating bacteria with this compound doesn't impact the viability or mutagenicity when exposed to sulfite, a compound known to deplete glutathione levels. [] This suggests this compound might exert its effects through mechanisms independent of direct glutathione detoxification.

Q4: Are there any proposed mechanisms explaining the reactivity differences observed between this compound and related compounds?

A4: One hypothesis suggests the adduct-forming capabilities of this compound and its analogues might stem from their potential to form radical cations. [] Studies using the stable free radical 2,2-diphenyl-1-picrylhydrazyl showed that this compound rapidly decolorized it, unlike N-Acetoxy-2-acetamidophenanthrene or N-Acetoxy-4-acetamidobiphenyl. [] This suggests radical cation formation could be a significant factor influencing the reactivity and subsequently, the carcinogenic potential of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。